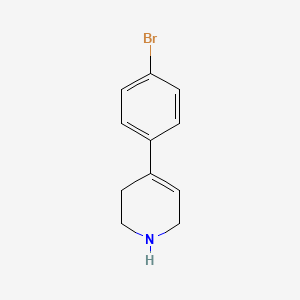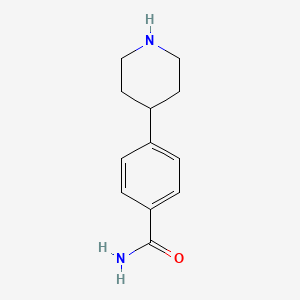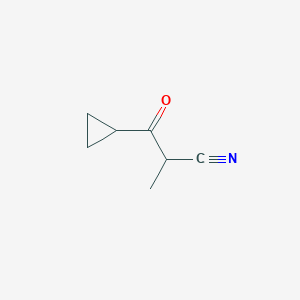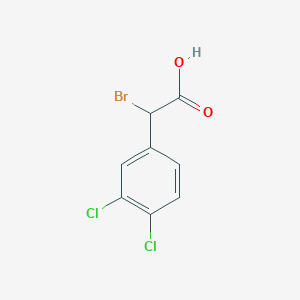
2-Bromo-2-(3,4-dichlorophenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Bromo-2-(3,4-dichlorophenyl)acetic acid" is a halogenated aromatic acetic acid derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar halogenated aromatic compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves halogenation reactions, as seen in the preparation of 2,4-dichlorophenyl-4-bromomethyl-phenoxyacetate, where NBS treatment is used to introduce a bromine atom . Similarly, the synthesis of bromo-2',4'-dichloroacetophenone involves bromination, chlorination, and acylation steps starting from glacial acetic acid and m-dichlorobenzene . These methods suggest that the synthesis of "2-Bromo-2-(3,4-dichlorophenyl)acetic acid" could involve similar halogenation and acylation reactions.
Molecular Structure Analysis
The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms attached to the aromatic ring, which can influence the geometry and electronic properties of the molecule. For instance, in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the presence of the bromine atom indicates its electron-withdrawing nature . This information can be used to infer that "2-Bromo-2-(3,4-dichlorophenyl)acetic acid" would also exhibit similar electronic effects due to the presence of bromine and chlorine atoms.
Chemical Reactions Analysis
The reactivity of halogenated aromatic compounds can be influenced by the electron-withdrawing or donating properties of the substituents. For example, the chlorination of phenols leads to various chlorination products, indicating that the halogenation reaction can be complex and yield multiple products . This suggests that "2-Bromo-2-(3,4-dichlorophenyl)acetic acid" may also participate in various chemical reactions, potentially leading to a range of products depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds, such as melting point, boiling point, density, and refractive index, are often measured to characterize these substances . The presence of halogen atoms can significantly affect these properties. For instance, the synthesis of acetic acid from methane via oxidative bromination, carbonylation, and hydrolysis demonstrates the influence of halogen atoms on the reactivity and conversion processes . Therefore, "2-Bromo-2-(3,4-dichlorophenyl)acetic acid" is likely to have distinct physical and chemical properties influenced by its bromine and chlorine atoms.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Approaches : Yang Feng-ke (2004) described a three-step synthesis process for Bromo-2′,4′-dichloroacetophenone, starting from glacial acetic acid and m-dichlorobenzene, with a yield of 70% (Yang Feng-ke, 2004).
- Structural Confirmation : The study also confirmed the structure of the synthesized compound through 1HNMR, 13 CNMR, and IR spectra analysis, along with the measurement of physical constants like density, refractive index, boiling point, and melting point.
Related Compounds and Derivatives
- Coumaran Derivatives : W. Armarego (1960) prepared 5,7-Dichlorocoumaran-3-one from methyl 2-hydroxy-3,5-dichlorobenzene, highlighting the potential for creating structurally related compounds (W. Armarego, 1960).
- Enantiomerically Pure Compounds : Shuo Zhang et al. (2014) developed a 7-step procedure for synthesizing enantiomerically pure diarylethanes, starting from compounds related to 2-Bromo-2-(3,4-dichlorophenyl)acetic acid (Shuo Zhang et al., 2014).
Analytical Chemistry Applications
- Sensor Systems for Herbicides : S. Kröger et al. (1999) developed a sensor system for detecting the herbicide 2,4-dichlorophenoxy-acetic acid, using a molecularly imprinted polymer and electrochemical detection (S. Kröger et al., 1999).
Environmental Science
- Adsorption Studies : I. Ololade et al. (2015) conducted studies on the adsorption behavior of 2,4-dichlorophenoxyl acetic acid on various soil components, highlighting the interaction of related compounds with environmental factors (I. Ololade et al., 2015).
Degradation and Transformation Studies
- Degradation by Ionizing Radiation : R. Zona et al. (2002) explored the gamma-radiolytic decomposition of 2,4-dichlorophenoxyacetic acid, which is structurally related to 2-Bromo-2-(3,4-dichlorophenyl)acetic acid. This study provides insights into the breakdown and transformation of similar compounds (R. Zona et al., 2002).
Propiedades
IUPAC Name |
2-bromo-2-(3,4-dichlorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O2/c9-7(8(12)13)4-1-2-5(10)6(11)3-4/h1-3,7H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACGHLYHQNBYMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596779 |
Source


|
| Record name | Bromo(3,4-dichlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72191-59-4 |
Source


|
| Record name | Bromo(3,4-dichlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

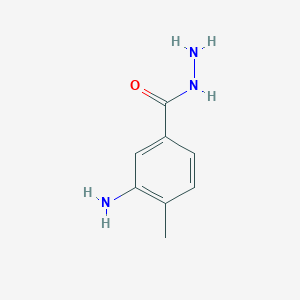
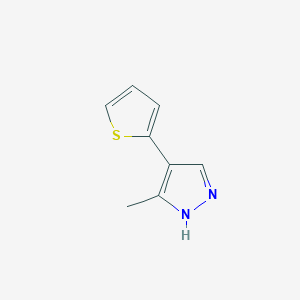
![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)
![2,6-Bis[(dimethylamino)methyl]-4-(1-methylbutyl)benzenol](/img/structure/B1288126.png)
![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)
![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)
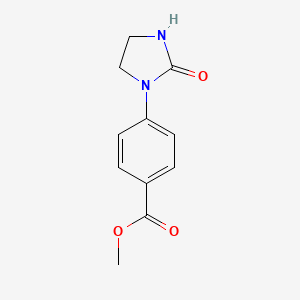
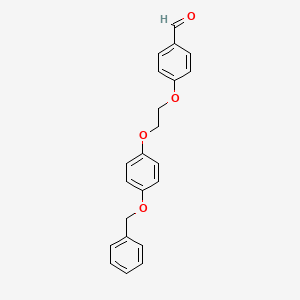
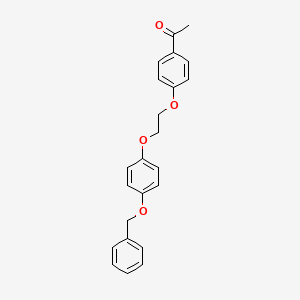
![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarbohydrazide](/img/structure/B1288143.png)

